molecular formula C20H23NO3 B1407149 tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate CAS No. 1989954-20-2

tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate

Cat. No.: B1407149
CAS No.: 1989954-20-2
M. Wt: 325.4 g/mol
InChI Key: SOUDBWCGTRYBRY-UHFFFAOYSA-N
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Description

tert-Butyl (2-(3’-formyl-[1,1’-biphenyl]-3-yl)ethyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a formyl group attached to a biphenyl structure, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(3’-formyl-[1,1’-biphenyl]-3-yl)ethyl)carbamate typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and catalysis.

Biology:

  • Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

Medicine:

  • Explored for its potential therapeutic applications, including as a prodrug that can release active pharmaceutical ingredients under specific conditions.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(3’-formyl-[1,1’-biphenyl]-3-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The biphenyl structure provides a rigid scaffold that can enhance binding affinity and specificity .

Comparison with Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the biphenyl and formyl groups.

    Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.

Uniqueness:

Biological Activity

tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate, with the CAS number 1989954-20-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C20H23NO3
  • Molecular Weight : 325.4 g/mol
  • Structure : The compound features a biphenyl moiety with a formyl group and a tert-butyl carbamate functional group, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly concerning its potential as an anticancer agent and its interaction with cellular targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives that target tubulin polymerization have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves disrupting microtubule dynamics, which is crucial for cell division.

Table 1: Comparison of Anticancer Activity of Related Compounds

CompoundIC50 (µM)Mechanism of Action
CA-40.9Tubulin polymerization inhibitor
Compound A (similar structure)2.7Tubulin assembly inhibition
tert-butyl carbamateTBDTBD

Note: TBD indicates that specific data for this compound is yet to be reported.

Mechanistic Studies

Mechanistic studies have demonstrated that the compound may inhibit histone deacetylases (HDACs), which are involved in cancer progression. In vitro assays revealed that certain derivatives showed moderate inhibition of HDAC activity, leading to increased acetylation of histones and subsequent effects on gene expression related to cell cycle regulation.

Study 1: In Vitro Evaluation

In a study assessing the antiproliferative effects on MDA-MB-231 breast cancer cells, compounds analogous to this compound demonstrated varying degrees of efficacy. The results indicated that structural modifications could enhance potency against these cancer cells.

Study 2: Antistaphylococcal Activity

Research has also investigated the antibacterial properties of carbamates similar to this compound. These compounds exhibited significant antistaphylococcal activity against both standard and MRSA strains, suggesting a broader spectrum of biological activity beyond anticancer effects.

Properties

IUPAC Name

tert-butyl N-[2-[3-(3-formylphenyl)phenyl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-20(2,3)24-19(23)21-11-10-15-6-4-8-17(12-15)18-9-5-7-16(13-18)14-22/h4-9,12-14H,10-11H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUDBWCGTRYBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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